molecular formula C11H13NO2 B1367374 Benzyl 1-aminocyclopropane-1-carboxylate CAS No. 72784-45-3

Benzyl 1-aminocyclopropane-1-carboxylate

Cat. No.: B1367374
CAS No.: 72784-45-3
M. Wt: 191.23 g/mol
InChI Key: IQXFFFYMZMLEPX-UHFFFAOYSA-N
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Description

Benzyl 1-aminocyclopropane-1-carboxylate is a chemical compound that features a benzyl group attached to the nitrogen atom of 1-aminocyclopropane-1-carboxylate

Scientific Research Applications

Benzyl 1-aminocyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly in plant biology where it may influence ethylene biosynthesis.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

Future Directions

Research indicates that ACC, having a binding energy of −9.98 kcal/mol, successfully strengthens maize resistance against pathogenic assaults and drought stress . It plays a crucial protective role in maize plants as they mature, outperforming other ligands in its effectiveness to improve productivity and increase yield . This suggests that ACC may not only be related to plant growth promotion abilities, but may also play multiple roles in microorganism’s developmental processes . Hence, exploring the origin and functioning of this enzyme may be the key in a variety of important agricultural and biotechnological applications .

Biochemical Analysis

Biochemical Properties

Benzyl 1-aminocyclopropane-1-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of ethylene biosynthesis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylate. This interaction is essential for the regulation of ethylene production in plants .

Additionally, this compound interacts with 1-aminocyclopropane-1-carboxylate oxidase, which converts 1-aminocyclopropane-1-carboxylate to ethylene. This interaction is critical for understanding the ethylene biosynthesis pathway and its regulation . The compound also exhibits interactions with various proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plant cells, it influences cell function by modulating ethylene production, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Ethylene is known to regulate numerous physiological processes, including fruit ripening, flower senescence, and stress responses. By modulating ethylene biosynthesis, this compound can alter these processes, providing valuable insights into plant biology.

In addition to its effects on plant cells, this compound has been shown to impact microbial cells. It serves as a chemoattractant for certain plant growth-promoting rhizobacteria, enhancing their colonization of plant roots and promoting plant growth

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with key enzymes in the ethylene biosynthesis pathway. The compound binds to 1-aminocyclopropane-1-carboxylate synthase, inhibiting its activity and thereby reducing the production of 1-aminocyclopropane-1-carboxylate . This inhibition leads to a decrease in ethylene production, which can have various downstream effects on cellular processes.

Furthermore, this compound interacts with 1-aminocyclopropane-1-carboxylate oxidase, modulating its activity and influencing the conversion of 1-aminocyclopropane-1-carboxylate to ethylene . These interactions highlight the compound’s role in regulating ethylene biosynthesis at multiple levels, providing a comprehensive understanding of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation .

Long-term exposure to this compound has been observed to affect cellular processes such as gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where prolonged exposure to the compound can lead to significant changes in cellular function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . These dosage-dependent effects are crucial for determining the optimal concentration of the compound for various applications.

In animal models, high doses of this compound have been associated with toxic or adverse effects. These effects include alterations in cellular metabolism, disruption of signaling pathways, and potential cytotoxicity . Understanding the dosage effects is essential for ensuring the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to ethylene biosynthesis. The compound interacts with enzymes such as 1-aminocyclopropane-1-carboxylate synthase and 1-aminocyclopropane-1-carboxylate oxidase, which play key roles in the conversion of S-adenosyl-L-methionine to ethylene . These interactions are critical for understanding the regulation of ethylene production and its impact on cellular processes.

Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in ethylene biosynthesis . This modulation can lead to changes in the levels of various metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound is transported through the plant’s vascular system, primarily via the xylem and phloem . This transport mechanism ensures the distribution of the compound to various tissues, where it can exert its effects on cellular processes.

This compound interacts with transporters and binding proteins that facilitate its movement within cells . These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound is primarily localized in the cytosol, where it interacts with enzymes and proteins involved in ethylene biosynthesis . This localization is essential for its role in modulating ethylene production and influencing cellular processes.

In addition to its cytosolic localization, this compound can also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are influenced by targeting signals and post-translational modifications that direct the compound to specific compartments, affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-aminocyclopropane-1-carboxylate typically involves the alkylation of 1-aminocyclopropane-1-carboxylic acid with benzyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Temperature: Moderate temperatures ranging from 25°C to 50°C.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Polar aprotic solvents like dimethylformamide, dimethyl sulfoxide.

    Temperature: Varies depending on the reaction type, typically ranging from 0°C to 100°C.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, similar in structure but lacks the benzyl group.

    Benzylamine: Contains a benzyl group attached to an amine, but lacks the cyclopropane ring.

    Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring and carboxylate group but lacks the amino and benzyl groups.

Uniqueness: Benzyl 1-aminocyclopropane-1-carboxylate is unique due to the presence of both the benzyl group and the cyclopropane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl 1-aminocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXFFFYMZMLEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518149
Record name Benzyl 1-aminocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72784-45-3
Record name Benzyl 1-aminocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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